molecular formula C22H17ClN2S B12167670 N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12167670
M. Wt: 376.9 g/mol
InChI Key: MDYMQWWEMXINBG-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline has been identified as a potent and selective inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the Hippo signaling pathway. This pathway is critically involved in organ size control, tissue regeneration, and tumorigenesis. Research indicates that pharmacological inhibition of SIK3 by this compound disrupts the interaction between SIK3 and the scaffold protein NF2/Merlin, leading to the activation of the downstream transcriptional coactivators YAP and TAZ. This mechanism promotes cellular proliferation and is being actively investigated in the context of regenerative medicine and cancer biology, particularly for its potential to stimulate the expansion of specific organoids and to understand drug resistance mechanisms. Its application is pivotal in studies focusing on triple-negative breast cancer and other malignancies where the Hippo pathway is dysregulated, providing a valuable chemical tool for probing SIK3-dependent physiological and pathological processes. A study published in Nature (2024) utilizing this compound demonstrated its efficacy in promoting hepatocyte proliferation and bile duct remodeling in vivo, highlighting its significant research value beyond oncology.

Properties

Molecular Formula

C22H17ClN2S

Molecular Weight

376.9 g/mol

IUPAC Name

3-benzyl-4-(4-chlorophenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C22H17ClN2S/c23-19-13-11-18(12-14-19)21-16-26-22(24-20-9-5-2-6-10-20)25(21)15-17-7-3-1-4-8-17/h1-14,16H,15H2

InChI Key

MDYMQWWEMXINBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

One-Pot Four-Step Synthesis

The one-pot methodology, developed by Al-Sheikh et al., enables efficient synthesis through sequential bromination, thiocyanate substitution, condensation, and cyclization. This approach minimizes intermediate isolation, enhancing yield and reproducibility.

Reagents and Conditions

  • Step 1 (Bromination): Acetylacetone derivatives react with N-bromosuccinimide (NBS) in ethanol at room temperature, catalyzed by benzoyl peroxide.

  • Step 2 (Thiocyanate Substitution): Potassium thiocyanate replaces bromide, forming a thiocyanate intermediate.

  • Step 3 (Condensation): Benzylamine introduces the benzyl group via nucleophilic addition.

  • Step 4 (Cyclization): Spontaneous intramolecular rearrangement forms the thiazole-imine core.

Key Data

ParameterValue
Yield95%
Reaction Time6 hours
SolventEthanol
TemperatureRoom temperature (25°C)

This method’s efficiency stems from in situ intermediate generation, avoiding purification steps.

Multi-Step Conventional Synthesis

Reaction Mechanisms and Intermediate Characterization

Bromination and Rearrangement

The one-pot method initiates with radical bromination of acetylacetone, generating 3-bromoacetylacetone. Thiocyanate substitution produces a reactive thioketone, which undergoes benzylamine-mediated condensation. A unique-sigmatropic rearrangement forms the thiazole ring, confirmed by X-ray crystallography.

Spectroscopic Validation

  • ¹H NMR: Peaks at δ 4.52 (d, J=15.7 Hz) and δ 4.94 (d, J=15.7 Hz) confirm benzyl CH2 protons.

  • X-ray: Bond lengths (C=S: 1.65 Å, C=N: 1.28 Å) validate the thiazol-2(3H)-ylidene structure.

Optimization Strategies and Yield Enhancement

Solvent and Catalyst Screening

  • Solvent Impact: Ethanol maximizes yield (95%) versus DMF (82%) due to improved intermediate solubility.

  • Catalyst Efficiency: Benzoyl peroxide outperforms AIBN in bromination, reducing side products by 15%.

Temperature Modulation

Elevating the condensation step to 40°C reduces reaction time by 2 hours but decreases yield to 88% due to imine hydrolysis.

Industrial Scalability Considerations

Continuous Flow Reactors

Pilot studies demonstrate that continuous flow systems enhance the one-pot method’s scalability, achieving 92% yield at 10 L/min flow rates.

Purification Techniques

  • Crystallization: Ethanol recrystallization achieves >99% purity, avoiding costly chromatography.

  • Waste Reduction: Ethanol recycling reduces solvent consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C18H15ClN2S
  • Molecular Weight : 342.8 g/mol
  • IUPAC Name : N-benzyl-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline. The compound has shown effective inhibition against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted by Raache et al. evaluated several thiazole derivatives for their antibacterial activity using clinical isolates. The results indicated that compounds similar to this compound exhibited moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. The unique structure of this compound allows for interaction with cellular targets involved in cancer progression.

Case Study: Cytotoxicity Assay

In research published by Cheng et al., thiazole-based compounds were tested against various cancer cell lines, including breast and lung cancer cells. The findings suggested that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been documented in several studies, indicating that they may inhibit the production of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

Compound NameIC50 (µM)Target Inflammatory Marker
This compound15TNF-alpha
Thiazole Derivative A20IL-6
Thiazole Derivative B12COX-2

Other Potential Applications

Beyond antibacterial and anticancer applications, thiazole compounds are being explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Substituent Position Variations

a) N-(3-benzyl-5-(4-chlorophenyl)thiazol-2(3H)-ylidene)aniline (Compound 34, )
  • Key Difference : The 4-chlorophenyl group is at position 5 instead of position 4.
  • Impact : Positional isomerism alters the electron density distribution on the thiazole ring. The 5-substituted derivative may exhibit distinct reactivity in electrophilic substitution or hydrogen bonding due to proximity to the imine nitrogen.
b) N-[(2Z)-4-(4-methoxyphenyl)-3,5-diphenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide ()
  • Key Differences :
    • 4-Methoxyphenyl at position 4 (electron-donating vs. chloro’s electron-withdrawing).
    • Diphenyl substituents at positions 3 and 5.
  • Steric hindrance from diphenyl groups may limit solubility in polar solvents .

Substituent Functional Group Variations

a) N-(3-benzyl-5-(4-fluorophenyl)thiazol-2(3H)-ylidene)aniline (Compound 33, )
  • Key Difference : 4-Fluorophenyl at position 5.
  • Impact : Fluorine’s electronegativity is lower than chlorine, leading to weaker electron-withdrawing effects. This may result in higher lipophilicity and altered pharmacokinetic profiles .
b) N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline ()
  • Key Difference : Morpholin-4-yl group replaces benzyl at position 3.

Physical and Spectroscopic Properties

  • Melting Points: Limited data exist for thiazole derivatives in the evidence. However, N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide () melts at 200°C, suggesting that conjugated systems with electron-withdrawing groups enhance crystallinity .
  • Spectroscopy: IR spectra in highlight C=O stretches at 1690 cm⁻¹, absent in the target compound.

Biological Activity

N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H17ClN2SC_{20}H_{17}ClN_{2}S, and it features a thiazole ring, which is known for its role in various biological activities. The presence of the chlorophenyl and benzyl groups contributes to its potential efficacy in medicinal chemistry.

Structural Formula

C20H17ClN2S\text{C}_{20}\text{H}_{17}\text{ClN}_{2}\text{S}

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar thiazole structures can induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like chlorine enhances cytotoxic activity.

Case Study: Thiazole Derivatives Against Cancer

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA-4311.98 ± 1.22Induces apoptosis via Bcl-2 inhibition
Compound BJurkat< 1.0Inhibits cell proliferation through mitochondrial pathways

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Studies have demonstrated that certain thiazole derivatives show potent activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has been explored extensively. Some compounds have shown promising results in reducing seizure activity in animal models.

Anticonvulsant Activity Summary

CompoundModel UsedED50 (mg/kg)
Compound EPTZ-induced seizures10
Compound FMaximal electroshock test5

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many thiazole derivatives activate apoptotic pathways, particularly through the modulation of Bcl-2 family proteins.
  • Enzyme Inhibition : Some compounds inhibit key enzymes involved in cancer cell proliferation and survival.
  • Membrane Disruption : Antimicrobial activity may stem from the ability of these compounds to disrupt microbial membranes.

Research Findings

Recent literature highlights the ongoing exploration of thiazole derivatives in drug development:

  • A study published in MDPI reported that thiazoles exhibit significant cytotoxicity against various cancer cell lines, with some showing IC50 values lower than established chemotherapeutics like doxorubicin .
  • Another investigation focused on the synthesis of novel thiazole-based compounds, demonstrating their potential as effective antimicrobial agents against resistant strains .

Q & A

Basic: What synthetic strategies are most effective for preparing N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline?

Methodological Answer:
The compound is synthesized via cyclocondensation reactions. A common approach involves refluxing a thiourea derivative with α-halo carbonyl compounds (e.g., bromoacetophenone) in ethanol under basic conditions (e.g., sodium ethoxide). For example, describes a similar thiazole synthesis using sodium ethoxide to deprotonate the thiourea intermediate, enabling nucleophilic attack on the α-halo ketone. Reaction optimization includes controlling stoichiometry (1:1 molar ratio), solvent polarity (ethanol for solubility), and reflux time (1–6 hours) to maximize yield (72–80%) .

Basic: How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound?

Methodological Answer:

  • FT-IR : Identify characteristic vibrations:
    • C=N stretching (1600–1650 cm⁻¹) from the thiazole ring.
    • C-Cl stretching (600–800 cm⁻¹) from the 4-chlorophenyl group.
    • N-H stretching (if present, 3200–3400 cm⁻¹) .
  • ¹H/¹³C NMR :
    • Thiazole protons appear as singlets (δ 7.0–8.5 ppm).
    • Benzyl group protons show splitting patterns (δ 3.5–5.0 ppm for CH₂).
    • Aromatic protons from the 4-chlorophenyl and aniline groups resonate at δ 6.5–7.5 ppm .
    • ¹³C NMR confirms sp² carbons (C=N at δ 150–160 ppm) .

Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to pharmacological activity?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example:

  • HOMO localization on the thiazole ring indicates nucleophilic attack sites.
  • LUMO on the 4-chlorophenyl group suggests electrophilic interactions.
  • Charge distribution maps identify regions prone to hydrogen bonding (e.g., the imine nitrogen). Validate calculations against experimental UV-Vis spectra (e.g., λmax for π→π* transitions) .

Advanced: What strategies resolve contradictions in crystallographic data for Z/E isomerism in similar thiazole derivatives?

Methodological Answer:

  • X-ray crystallography : Determine absolute configuration via SHELX refinement ( ). For Z-isomers, the benzyl and 4-chlorophenyl groups exhibit cis-geometry, confirmed by torsion angles (e.g., C1-C2-N-C3 ≈ 0°).
  • NOESY NMR : Cross-peaks between benzyl CH₂ and thiazole protons confirm spatial proximity in Z-isomers.
  • Contradiction resolution : If conflicting data arise (e.g., IR vs. NMR), prioritize X-ray data for geometric validation .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs targeting VEGFR-2?

Methodological Answer:

  • Key pharmacophores : The thiazole core (hydrogen-bond acceptor) and 4-chlorophenyl group (hydrophobic anchor) are critical.
  • Modifications :
    • Replace benzyl with morpholine ( ) to enhance solubility.
    • Introduce electron-withdrawing groups (e.g., nitro) on the aniline ring to boost binding affinity.
  • Assays : Use kinase inhibition assays (IC50) and molecular docking (AutoDock Vina) to validate VEGFR-2 binding. reports IC50 values <10 µM for related thiadiazoles .

Advanced: What analytical methods address discrepancies in solubility data across studies?

Methodological Answer:

  • Solubility determination : Use shake-flask method (UV spectrophotometry) in buffered solutions (pH 7.4).
  • Contradictions : If solubility varies (e.g., 150 mg/L in water vs. 800 g/kg in methanol, as in ), consider:
    • Polymorphism (use PXRD to detect crystalline forms).
    • pH-dependent ionization (measure pKa via potentiometric titration).
    • Temperature control (DSC for melting point verification) .

Basic: What precautions are necessary for handling this compound in vitro?

Methodological Answer:

  • Stability : Store at –20°C under argon to prevent oxidation of the imine bond.
  • Solvent selection : Use DMSO for stock solutions (ensure <0.1% water to avoid hydrolysis).
  • Analytical validation : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) before biological assays .

Advanced: How does regioselectivity impact the synthesis of substituted thiazole derivatives?

Methodological Answer:
Regioselectivity is controlled by:

  • Electronic effects : Electron-rich aniline derivatives favor nucleophilic attack at the α-position of the thiazole.
  • Steric effects : Bulky substituents (e.g., 4-chlorophenyl) direct cyclization to the less hindered site. highlights chemo- and regioselective syntheses using 1-acyl-2-phenylacetylenes .

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